molecular formula C17H21FN2O B2988012 1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine CAS No. 2319851-90-4

1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine

Cat. No.: B2988012
CAS No.: 2319851-90-4
M. Wt: 288.366
InChI Key: JZGZAKBIDMPJOP-UHFFFAOYSA-N
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Description

1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine is a complex organic compound characterized by the presence of a fluorophenyl group, a cyclopropane ring, an azetidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of 1-(4-fluorophenyl)cyclopropanecarbonyl chloride: This is achieved by reacting 4-fluorophenylcyclopropane with thionyl chloride under reflux conditions.

    Synthesis of 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-ylamine: The cyclopropanecarbonyl chloride is then reacted with azetidine-3-amine in the presence of a base such as triethylamine.

    Formation of this compound: Finally, the azetidin-3-ylamine derivative is reacted with pyrrolidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the azetidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[1-(4-chlorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine
  • 1-{1-[1-(4-methylphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine
  • 1-{1-[1-(4-bromophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine

Uniqueness

1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O/c18-14-5-3-13(4-6-14)17(7-8-17)16(21)20-11-15(12-20)19-9-1-2-10-19/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGZAKBIDMPJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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